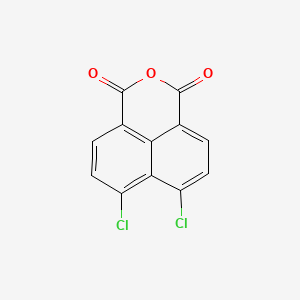

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8,10-dichloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSWROAHPQGTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399212 | |

| Record name | 6,7-Dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7267-14-3 | |

| Record name | 6,7-Dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride: Synthesis, Properties, and Applications in Drug Discovery

Introduction

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride is a halogenated derivative of 1,8-naphthalic anhydride, a class of compounds that has garnered significant interest in the fields of medicinal chemistry and materials science. The introduction of chlorine atoms onto the naphthalene core at the 4 and 5 positions profoundly influences the molecule's electronic properties, reactivity, and steric profile. These modifications can enhance the potential of the naphthalic anhydride scaffold as a building block for novel therapeutic agents, particularly in the development of anticancer drugs. The planar structure of the naphthalimide derivatives formed from this anhydride allows for effective intercalation into DNA, a mechanism of action exploited by numerous chemotherapeutic agents.[1][2]

This in-depth technical guide provides a comprehensive overview of the synthesis, key properties, and potential applications of this compound, with a particular focus on its relevance to researchers, medicinal chemists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategic pathways: the direct chlorination of a pre-formed naphthalic anhydride ring system or the construction of the anhydride from a pre-chlorinated naphthalene precursor. The choice of route is often dictated by the availability of starting materials, desired scale, and purification considerations.

Route 1: Direct Chlorination of 1,8-Naphthalic Anhydride

The direct halogenation of 1,8-naphthalic anhydride is a common method for introducing halogen atoms onto the aromatic core.[3] While selective bromination of 1,8-naphthalic anhydride has been reported to be controllable, direct chlorination can often lead to a mixture of isomers, necessitating careful control of reaction conditions to favor the desired 4,5-disubstituted product.[4]

Reaction Principle: This method involves the electrophilic aromatic substitution of 1,8-naphthalic anhydride with a chlorinating agent. The peri-anhydride group is deactivating, and its directing effects, along with the reaction conditions, will determine the regioselectivity of the chlorination.

Experimental Protocol (Illustrative):

-

Dissolution: Dissolve 1,8-naphthalic anhydride in a suitable solvent, such as a mixture of water and sodium hydroxide, to form the sodium salt of naphthalic acid, which is more soluble and reactive.[5]

-

pH Adjustment: Carefully adjust the pH of the solution to a near-neutral range (e.g., 7.3-7.6) with an acid like acetic acid.[5]

-

Chlorination: Introduce chlorine gas into the solution while maintaining the pH with the controlled addition of a base, such as 10% sodium hydroxide solution.[5] The temperature should be carefully controlled, typically at a reduced temperature (e.g., 15-20°C).[5]

-

Isolation: After the reaction is complete, the desired chlorinated product can be precipitated by acidification of the reaction mixture.

-

Purification: The crude product will likely be a mixture of chlorinated isomers and unreacted starting material. Purification via recrystallization or column chromatography is essential to isolate the pure this compound.

Causality Behind Experimental Choices:

-

Formation of the Naphthalate Salt: The increased solubility of the sodium naphthalate in an aqueous medium allows for a more homogeneous reaction with chlorine gas.

-

pH Control: Maintaining a near-neutral pH is crucial for controlling the reactivity of chlorine and minimizing side reactions.

-

Temperature Control: Lower temperatures are generally employed in electrophilic aromatic substitutions to enhance selectivity and reduce the formation of undesired byproducts.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the direct chlorination of 1,8-naphthalic anhydride.

Route 2: Oxidation of 5,6-Dichloroacenaphthene

An alternative and potentially more regioselective approach involves the oxidation of a pre-chlorinated starting material, 5,6-dichloroacenaphthene. This method leverages the established oxidation of acenaphthene to 1,8-naphthalic anhydride, a cornerstone of industrial production.[3]

Reaction Principle: The oxidation of the methylene bridges of 5,6-dichloroacenaphthene leads to the formation of the corresponding dicarboxylic acid, which then readily dehydrates to form the cyclic anhydride.

Experimental Protocol (General Steps):

-

Synthesis of 5,6-Dichloroacenaphthene: This precursor can be synthesized from acenaphthene through various chlorination methods.

-

Oxidation: The 5,6-dichloroacenaphthene is subjected to strong oxidizing conditions. Common oxidizing agents for the conversion of acenaphthene to naphthalic anhydride include sodium dichromate in glacial acetic acid or catalytic oxidation with air over a vanadium pentoxide catalyst.

-

Isolation and Purification: The resulting this compound is then isolated from the reaction mixture and purified, typically by recrystallization.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow starting from the oxidation of 5,6-dichloroacenaphthene.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in readily accessible literature. However, based on the properties of the parent compound and related chlorinated derivatives, the following characteristics can be anticipated.

| Property | Value/Description | Source |

| Molecular Formula | C₁₂H₄Cl₂O₃ | [6] |

| Molecular Weight | 267.07 g/mol | [6] |

| CAS Number | 7267-14-3 | [7] |

| Appearance | Expected to be a crystalline solid, likely off-white to pale yellow. | Analogy |

| Melting Point | Expected to be higher than that of 1,8-naphthalic anhydride (269-276 °C) due to increased molecular weight and intermolecular forces. | Analogy[3] |

| Solubility | Likely to have low solubility in water, but soluble in polar organic solvents such as DMF, DMSO, and chlorinated solvents. | Analogy |

Spectroscopic Properties:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show two characteristic strong carbonyl (C=O) stretching bands typical of an acid anhydride, likely in the regions of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹.[8] The presence of the C-Cl bonds would also be indicated by absorptions in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, with the chemical shifts and coupling patterns being influenced by the deshielding effect of the chlorine atoms and the anhydride group.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons (likely in the range of 160-170 ppm) and the aromatic carbons, with the carbons bearing the chlorine atoms shifted downfield. A study on 4,5-dichlorophthalic anhydride derivatives showed characteristic ¹³C signals for the chlorinated carbons at approximately 138.0 and 135.0 ppm.[9]

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a precursor to N-substituted 4,5-dichloronaphthalimides. The anhydride ring is susceptible to nucleophilic attack by primary amines, leading to the formation of a stable five-membered imide ring.

Reaction with Amines to Form Naphthalimides:

Caption: General reaction scheme for the synthesis of N-substituted naphthalimides.

This straightforward reaction allows for the introduction of a wide variety of side chains (the 'R' group) by selecting the appropriate primary amine. This versatility is a key advantage in medicinal chemistry, as it enables the systematic modification of the molecule's properties to optimize its therapeutic efficacy.

Naphthalimides as DNA Intercalators in Cancer Therapy:

The planar, electron-deficient aromatic core of the naphthalimide system is ideally suited for intercalation between the base pairs of DNA.[1][2] This non-covalent binding distorts the DNA double helix, which can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.

The substituents on the naphthalimide ring play a crucial role in modulating the DNA binding affinity and biological activity. The electron-withdrawing nature of the two chlorine atoms at the 4 and 5 positions of the naphthalimide ring system can enhance the DNA intercalating ability by increasing the electron affinity of the aromatic system.

The side chain attached to the imide nitrogen is also of paramount importance. These side chains can be designed to interact with the major or minor grooves of DNA, further stabilizing the drug-DNA complex. Often, these side chains contain basic amine functionalities that are protonated at physiological pH, leading to favorable electrostatic interactions with the negatively charged phosphate backbone of DNA.[10]

Potential Therapeutic Advantages:

-

Enhanced DNA Binding: The dichloro substitution can lead to stronger DNA intercalation and potentially greater cytotoxic activity against cancer cells.

-

Modulation of Physicochemical Properties: The chlorine atoms can improve the pharmacokinetic properties of the resulting naphthalimide derivatives, such as membrane permeability and metabolic stability.

-

Overcoming Drug Resistance: Novel naphthalimide structures may be effective against cancer cell lines that have developed resistance to existing chemotherapeutic agents.

Derivatives of 1,8-naphthalimide have been extensively studied as anticancer agents, with some compounds entering clinical trials.[11] The ability to fine-tune the structure of these molecules through the synthesis of derivatives from precursors like this compound makes this a promising area of research for the development of next-generation cancer therapies.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. While detailed synthetic and characterization data for this specific compound are not as prevalent as for its parent, 1,8-naphthalic anhydride, its role as a precursor to a diverse range of N-substituted 4,5-dichloronaphthalimides is clear. These derivatives are of particular interest as potential anticancer agents due to their ability to function as DNA intercalators. The strategic placement of two chlorine atoms on the naphthalimide core offers a means to enhance the therapeutic properties of this important class of molecules. Further research into the optimized synthesis of this compound and the exploration of its derived naphthalimides is warranted to fully realize its potential in the development of novel therapeutics.

References

-

1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review. Molecular Diversity. 2025. [Link]

-

1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy. Bulletin of the Chemical Society of Japan. 2017. [Link]

-

Naphthalimide intercalators with chiral amino side chains: Effects of chirality on DNA binding, photodamage and antitumor cytotoxicity. Bioorganic & Medicinal Chemistry. 2007. [Link]

-

Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity. Molecules. 2022. [Link]

-

Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents. Frontiers in Chemistry. 2021. [Link]

-

Synthesis and study of some new N-substituted imide derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. 2005. [Link]

-

Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. Journal of Medicinal Chemistry. 2019. [Link]

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules. 2024. [Link]

-

The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers in Chemistry. 2020. [Link]

-

Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma. Molecules. 2016. [Link]

-

One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. Molbank. 2024. [Link]

- Process for the manufacture of 1,8-naphthalimide.

-

The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry. 2022. [Link]

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules. 2022. [Link]

-

1,8-Naphthalic anhydride. Wikipedia. [Link]

-

The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. ResearchGate. [Link]

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Link]

-

A review of investigation on 4-substituted 1,8-naphthalimide derivatives. ResearchGate. [Link]

-

Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules. 2014. [Link]

-

1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-. PubChem. [Link]

-

Synthesis of 1,8-Naphthalic Anhydride Derivatives for Use as Fluorescent Brightening Agents for Polymeric Materials. ResearchGate. [Link]

-

The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

-

N,N′-Dicyclohexylnaphthalene-1,8;4:5-dicarboximide. Acta Crystallographica Section E. 2007. [Link]

-

1,4,5,8-Naphthalenetetracarboxylic dianhydride. NIST WebBook. [Link]

-

1,4,5,8-Naphthalenetetracarboxylic dianhydride. NIST WebBook. [Link]

Sources

- 1. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloro-1,8-naphthalic anhydride | 4053-08-1 | Benchchem [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 7267-14-3 [chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 4,5-Dichloronaphthalene-1,8-dicarboxylic Anhydride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride and its derivatives. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but to illuminate the underlying scientific principles and rationale that guide the design and analysis of these compounds. We will explore the synthetic pathways, delve into detailed spectroscopic characterization, and discuss the implications of the unique 4,5-dichloro substitution pattern on the physicochemical properties and biological activity of the resulting naphthalimide derivatives. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development, providing both foundational knowledge and advanced insights into this important class of molecules.

Introduction: The Significance of the Naphthalimide Scaffold

The 1,8-naphthalimide scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its rigid, planar aromatic system. Derivatives of 1,8-naphthalic anhydride, particularly the corresponding imides, exhibit a range of valuable properties including strong fluorescence, high photostability, and significant biological activity.[1][2][3] These characteristics have led to their extensive investigation and application as fluorescent probes for cellular imaging, DNA intercalating agents for anticancer therapy, and advanced materials for organic electronics.[4][5][6]

The functionalization of the naphthalimide core is a key strategy for tuning its properties. Substitution on the naphthalene ring, in particular, can profoundly influence the electronic and steric characteristics of the molecule, thereby modulating its fluorescence quantum yield, emission wavelength, and biological target affinity. This guide focuses specifically on derivatives of This compound , a precursor to a unique class of naphthalimides where the electron-withdrawing chloro groups at the 4 and 5 positions are expected to impart distinct properties compared to other substitution patterns.

Synthesis of this compound and its N-Substituted Imide Derivatives

The primary synthetic challenge lies in the selective dichlorination of the 1,8-naphthalic anhydride core. While direct chlorination of 1,8-naphthalic anhydride is a known process for producing the 4-chloro derivative, achieving specific 4,5-dichlorination requires carefully controlled conditions.[7][8]

Synthesis of the Anhydride Precursor

The most common starting material for the synthesis of substituted naphthalic anhydrides is 1,8-naphthalic anhydride itself, which is industrially produced by the oxidation of acenaphthene.[8] The direct chlorination of 1,8-naphthalic anhydride to its 4,5-dichloro derivative is a challenging transformation due to the potential for multiple and isomeric chlorination products. A more controlled approach often involves multi-step synthetic sequences, potentially starting from a pre-functionalized naphthalene core.

A plausible synthetic route, inferred from related chemistries, involves the direct chlorination of 1,8-naphthalic anhydride under forcing conditions, followed by careful purification to isolate the desired 4,5-dichloro isomer.

Synthesis of N-Substituted 4,5-Dichloronaphthalimides

The conversion of this compound to its corresponding N-substituted imides is a robust and high-yielding reaction. This is typically achieved by reacting the anhydride with a primary amine in a high-boiling polar solvent such as glacial acetic acid, N,N-dimethylformamide (DMF), or ethanol under reflux conditions.[9] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride ring, leading to ring-opening followed by intramolecular cyclization and dehydration to form the stable imide ring.

Experimental Protocol: General Procedure for the Synthesis of N-Alkyl-4,5-dichloronaphthalimides

-

To a solution of this compound (1.0 eq) in glacial acetic acid (10-15 mL per mmol of anhydride), add the desired primary amine (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product thoroughly with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the N-substituted 4,5-dichloronaphthalimide. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

The choice of the primary amine is critical as the 'R' group introduced on the imide nitrogen can be tailored to modulate solubility, introduce reactive handles for bioconjugation, or incorporate pharmacophores to enhance biological activity.

Diagram of Synthetic Workflow

Caption: General synthetic workflow for N-substituted 4,5-dichloronaphthalimides.

Spectroscopic Characterization of this compound Derivatives

The unambiguous characterization of novel compounds is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to elucidate the structure of this compound derivatives. The data presented here are based on the analysis of analogous compounds, specifically 4,5-dichlorophthalic anhydride derivatives, which provide a reliable model for interpreting the spectra of the target naphthalimide compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of N-substituted 4,5-dichloronaphthalimides is expected to show characteristic signals for the aromatic protons of the naphthalene core and the protons of the N-substituent. The aromatic region will typically display a complex pattern of multiplets due to the coupling of the remaining protons on the naphthalene ring. For a simple N-alkyl derivative, the protons on the alkyl chain will appear in the upfield region of the spectrum, with chemical shifts and multiplicities determined by their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon framework of the molecule. Key signals to identify include:

-

Carbonyl Carbons: The two equivalent carbonyl carbons of the imide ring are expected to resonate in the downfield region, typically around 160-165 ppm.

-

Aromatic Carbons: The carbons of the naphthalene ring will appear in the aromatic region (120-140 ppm). The carbons bearing the chloro-substituents are expected to be shifted downfield.

-

N-Substituent Carbons: The chemical shifts of the carbons in the N-substituent will be consistent with their chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative N-Alkyl-4,5-dichloronaphthalimide (based on 4,5-dichlorophthalimide analogue) [9]

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic-H | 7.8 - 8.5 (multiplets) | - |

| N-CH₂- | 3.5 - 4.2 (triplet) | 35 - 45 |

| Alkyl Chain | 0.9 - 1.8 (multiplets) | 13 - 30 |

| C=O | - | 162 - 165 |

| C-Cl | - | 135 - 140 |

| Aromatic C-H | - | 120 - 135 |

| Aromatic C (quaternary) | - | 125 - 130 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For N-substituted 4,5-dichloronaphthalimides, the key characteristic absorption bands are:

-

C=O Stretching: The symmetric and asymmetric stretching vibrations of the imide carbonyl groups will appear as two strong absorption bands in the region of 1650-1720 cm⁻¹.

-

C-N Stretching: The stretching vibration of the C-N bond of the imide ring will be observed around 1300-1380 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibrations will be present in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. For this compound derivatives, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecules.

Diagram of Spectroscopic Characterization Workflow

Caption: Integrated spectroscopic approach for structural elucidation.

Impact of 4,5-Dichloro Substitution on Properties and Applications

The introduction of two electron-withdrawing chlorine atoms at the 4 and 5 positions of the naphthalimide ring is expected to have a significant impact on the molecule's electronic properties, which in turn influences its fluorescence and biological activity.

Modulation of Fluorescent Properties

The fluorescence of naphthalimides is highly sensitive to the nature and position of substituents on the aromatic core. Electron-donating groups generally lead to a red-shift in the emission spectrum, while electron-withdrawing groups can have more complex effects. The 4,5-dichloro substitution is anticipated to:

-

Influence the Intramolecular Charge Transfer (ICT) Character: The electron-withdrawing nature of the chlorine atoms can modulate the ICT from the nitrogen atom of the imide to the naphthalene ring, which is a key process in the fluorescence of many naphthalimide derivatives.

-

Alter Quantum Yield: The presence of heavy atoms like chlorine can potentially lead to a decrease in fluorescence quantum yield through enhanced intersystem crossing. However, the rigid structure of the naphthalimide core may counteract this effect.

-

Serve as a Platform for Fluorescent Probes: The chlorine atoms can be displaced by nucleophiles, providing a synthetic handle to introduce other functional groups that can act as recognition elements for specific analytes, forming the basis for "turn-on" or "turn-off" fluorescent probes.[9]

Implications for Drug Development

The planarity of the naphthalimide ring system makes it an excellent candidate for intercalation between the base pairs of DNA. This mode of action is a well-established strategy for the development of anticancer agents. The 4,5-dichloro substitution can influence the drug-like properties of these molecules in several ways:

-

Enhanced DNA Binding: The electron-deficient nature of the dichloronaphthalimide ring may enhance π-π stacking interactions with the electron-rich DNA bases, potentially leading to stronger binding affinity.

-

Modulation of Cellular Uptake and Distribution: The lipophilicity of the molecule is increased by the presence of two chlorine atoms, which can affect its ability to cross cell membranes and its subcellular localization.

-

Potential for Novel Biological Targets: While DNA is a primary target for many naphthalimides, the unique electronic and steric profile of the 4,5-dichloro derivatives may lead to interactions with other biological targets, such as specific enzymes or protein-protein interfaces.

Future Directions and Conclusion

The study of this compound derivatives is a promising area of research with potential applications in both materials science and medicine. Future work should focus on:

-

Development of Efficient and Selective Synthesis: A robust and scalable synthesis of the 4,5-dichloro anhydride is crucial for enabling broader exploration of its derivatives.

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation of how different N-substituents on the 4,5-dichloronaphthalimide core affect its fluorescent properties and biological activity will be essential for rational drug design.

-

Exploration of Novel Applications: The unique properties conferred by the 4,5-dichloro substitution pattern may open up new avenues for the application of these compounds, for example, as probes for specific biological analytes or as components in advanced functional materials.

References

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules. [Link]

-

Unexpected DNA binding properties with correlated downstream biological applications in mono vs. bis-1,8-naphthalimide Ru(II)-polypyridyl conjugates. Dalton Transactions. [Link]

-

1,8-Naphthalic anhydride. Wikipedia. [Link]

-

Structural effects of naphthalimide-based fluorescent sensor for hydrogen sulfide and imaging in live zebrafish. Scientific Reports. [Link]

-

Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. National Institutes of Health. [Link]

-

Effects of side chains on DNA binding, cell permeability, nuclear localization and cytotoxicity of 4-aminonaphthalimides. RSC Advances. [Link]

-

Green-Emitting 4,5-Diaminonaphthalimides in Activity-Based Probes for the Detection of Thrombin. Organic Letters. [Link]

-

A novel fluorescent probe with large stokes shift based on naphthalimide and phenanthroline for specific detection of Ag+ and its application in living cells imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. [Link]

-

Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity. International Journal of Molecular Sciences. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, DNA Binding, and Anticancer Properties of Bis-Naphthalimide Derivatives with Lysine-Modified Polyamine Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, biological evaluation and DNA binding properties of novel mono and bisnaphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. 4-Chloro-1,8-naphthalic anhydride | 4053-08-1 | Benchchem [benchchem.com]

- 8. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride chemical structure and analysis

An In-Depth Technical Guide to 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride: Structure, Analysis, and Application Context

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide delves into the molecule's structural characteristics, core analytical methodologies, and the scientific rationale underpinning these techniques.

Introduction and Relevance

This compound belongs to the naphthalic anhydride class of compounds, which are pivotal building blocks in the synthesis of functional dyes, pigments, and advanced materials.[1] The introduction of chlorine atoms onto the naphthalene core significantly modulates the molecule's electronic properties, solubility, and reactivity, making it a precursor for high-performance polymers and specialized fluorescent probes. In the context of drug development, the naphthalimide scaffold, derived from naphthalic anhydride, is explored for its potential in creating DNA intercalating agents and other bioactive compounds.[2][3] Understanding the precise structure and purity of this dichlorinated intermediate is therefore paramount for ensuring the desired outcome in subsequent synthetic transformations and applications.

Chemical Structure and Properties

The foundational aspect of any chemical analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid, planar naphthalene core fused with a five-membered anhydride ring.

-

Molecular Formula: C₁₂H₄Cl₂O₃[4]

-

Molecular Weight: 267.07 g/mol [4]

-

Core Structure: A naphthalene ring system substituted at the 1 and 8 positions by a dicarboxylic anhydride group.

-

Substitution: Two chlorine atoms are located at the 4 and 5 positions of the naphthalene backbone.

The electron-withdrawing nature of the anhydride's carbonyl groups and the chlorine atoms significantly influences the electron density distribution across the aromatic system. This electronic effect is a key determinant of the molecule's chemical reactivity and its spectral characteristics.

Caption: Structure of this compound.

Synthesis Pathway Overview

The synthesis of chlorinated naphthalic anhydrides typically originates from 1,8-naphthalic anhydride itself.[5] The parent anhydride is most commonly produced via the oxidation of acenaphthene.[6] The subsequent chlorination is a critical step that must be controlled to achieve the desired 4,5-disubstituted pattern.

Caption: Generalized synthesis workflow from acenaphthene.

Comprehensive Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization and quality control of this compound. The synergy between chromatographic and spectroscopic methods provides a self-validating system, where purity, molecular weight, and structural identity are cross-verified.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

solubility of 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride in organic solvents

An In-Depth Technical Guide to the Solubility of 4,5-Dichloronaphthalene-1,8-dicarboxylic Anhydride in Organic Solvents

Introduction

This compound is a halogenated aromatic anhydride of significant interest in the synthesis of advanced materials, including high-performance pigments, dyes, and polymers. Its utility as a chemical intermediate is critically dependent on its solubility characteristics in various organic solvents, which dictates reaction kinetics, purification strategies, and product yield. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and detailed experimental protocols for its quantitative determination. While specific solubility data for this compound is not extensively documented in publicly available literature, this guide leverages established principles of physical organic chemistry and data from analogous structures to provide researchers, scientists, and drug development professionals with the necessary tools to effectively work with this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure provides key insights into its expected solubility behavior.

1.1. Molecular Structure and Polarity

This compound possesses a rigid, planar naphthalene core, which is nonpolar. The two chlorine atoms introduce electronegativity and contribute to the molecule's overall dipole moment. The anhydride group is polar. This combination of a large nonpolar surface area with polar functional groups suggests that the molecule is moderately polar.

The fundamental principle of "like dissolves like" is a cornerstone for predicting solubility.[1][2][3] This principle posits that substances with similar polarities are more likely to be soluble in one another. Therefore, it is anticipated that this compound will exhibit greater solubility in polar aprotic and some polar protic solvents that can effectively interact with its polar anhydride group and chlorinated aromatic system.

1.2. Influence of Solvent Properties

Several solvent properties are crucial in determining the solubility of this compound:

-

Polarity and Dipole Moment: Solvents with a significant dipole moment will more effectively solvate the polar anhydride moiety.

-

Hydrogen Bonding Capability: While the anhydride itself does not have hydrogen bond donors, it can act as a hydrogen bond acceptor. Protic solvents (e.g., alcohols) may interact with the carbonyl oxygens, but the bulky naphthalene structure might sterically hinder these interactions.

-

Dispersive Forces: The large aromatic system of the naphthalene core will have significant London dispersion forces. Nonpolar solvents that rely on these forces for interaction may show some limited ability to dissolve the compound.

Predicted Solubility in Common Organic Solvents

Based on the solubility of structurally related compounds such as phthalic anhydride, naphthalic anhydride, and other chlorinated aromatic compounds, a qualitative prediction of solubility can be made.[4][5]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | These solvents (e.g., DMF, DMSO, Acetone, Acetonitrile) have strong dipole moments that can effectively solvate the polar anhydride group without the complexities of hydrogen bonding. |

| Chlorinated | Moderate to High | Solvents like Dichloromethane and Chloroform are moderately polar and can interact well with both the chlorinated and aromatic parts of the molecule. |

| Ethers | Moderate | Solvents such as THF and 1,4-Dioxane are moderately polar and can act as hydrogen bond acceptors. |

| Esters | Moderate | Solvents like Ethyl Acetate offer a balance of polarity and are often good solvents for a range of organic compounds. |

| Alcohols | Low to Moderate | While polar, the hydrogen bonding network of alcohols might be disrupted by the large nonpolar naphthalene core, potentially limiting solubility. |

| Aromatic | Low to Moderate | Solvents like Toluene and Benzene can engage in π-π stacking with the naphthalene ring, but may not be polar enough to effectively solvate the anhydride group. |

| Aliphatic | Low | Nonpolar solvents like Hexane and Cyclohexane are unlikely to be effective due to the significant polarity of the anhydride group. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following section details a robust protocol for determining the solubility of this compound.

3.1. Isothermal Equilibrium Method

The isothermal equilibrium (or shake-flask) method is a reliable technique for determining the solubility of a solid in a liquid.[6] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

3.1.1. Experimental Workflow

Figure 1. Workflow for the isothermal equilibrium method for solubility determination.

3.1.2. Detailed Protocol

-

Preparation:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

After agitation, allow the vials to stand in the temperature bath for a few hours to allow the undissolved solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the analyte.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (g/L) = (C_measured × Dilution_Factor) / 1000 where C_measured is the concentration of the diluted sample in mg/L.

-

Data Analysis and Thermodynamic Modeling

The solubility of organic compounds typically increases with temperature. The relationship between solubility and temperature can be described by thermodynamic models, which also provide insights into the dissolution process.

4.1. The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution (ΔH_sol). The integrated form is:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

where:

-

x is the mole fraction solubility

-

ΔH_sol is the enthalpy of dissolution

-

ΔS_sol is the entropy of dissolution

-

R is the ideal gas constant

-

T is the absolute temperature

By plotting ln(x) versus 1/T, a linear relationship should be observed, from which ΔH_sol and ΔS_sol can be determined from the slope and intercept, respectively. A positive ΔH_sol indicates an endothermic dissolution process, where solubility increases with temperature.

4.2. The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility data with temperature:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters obtained by fitting the experimental data. This model often provides a more accurate correlation over a wider temperature range compared to the van't Hoff equation.[5]

Conclusion

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 328-345. [Link]

-

Williamson, K. L., & Minard, R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Ribeiro da Silva, M. A., & Monte, M. J. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1551. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

ChemistryExplained. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? YouTube. [Link]

-

Nuno, J. C., et al. (2019). Solubility of Polar and Non-Polar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

Chen, X. F., et al. (2011). 4,5-Dicarboxynaphthalene-1,8-dicarboxylic anhydride–1,10-phenanthroline (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o474. [Link]

-

Ribeiro da Silva, M. A., & Monte, M. J. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. PubMed. [Link]

-

Chen, X. F., et al. (2011). 4,5-Dicarboxynaphthalene-1,8-dicarboxylic anhydride–1,10-phenanthroline (1/1). PMC. [Link]

-

Li, Z., et al. (2023). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Molecules, 28(15), 5898. [Link]

-

Zhang, L., et al. (2015). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. Journal of Chemical & Engineering Data, 60(9), 2647-2653. [Link]

-

Chen, J., et al. (2018). Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K. ResearchGate. [Link]

-

Zhao, D., et al. (2010). Naphthalene-1,8-dicarboxylic anhydride: a monoclinic polymorph. ResearchGate. [Link]

-

Al-Zaqri, N., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(21), 7261. [Link]

-

Krzyżanowski, M., et al. (2023). Case study of organic solubility predictions for maleic anhydride and oxindole. ResearchGate. [Link]

-

Wikipedia. (n.d.). 1,8-Naphthalic anhydride. [Link]

-

Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 40-47. [Link]

-

PubChem. (n.d.). Acetic Anhydride. [Link]

Sources

Spectroscopic Characterization of 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride: A Technical Guide

Introduction

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride is a halogenated aromatic anhydride of significant interest in the fields of materials science and drug development. Its rigid, planar naphthalene core, coupled with the electron-withdrawing nature of the chloro and anhydride functionalities, imparts unique electronic and steric properties. These characteristics make it a valuable building block for the synthesis of high-performance polymers, fluorescent dyes, and potential pharmaceutical agents.

A thorough understanding of the molecular structure is paramount for the rational design of novel materials and therapeutics. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the chemical architecture of molecules like this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and comparative analysis with structurally related molecules. The methodologies detailed herein are designed to serve as a practical reference for researchers engaged in the synthesis and characterization of this and similar chemical entities.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound presents several key features that will dictate its spectroscopic signature:

-

Aromatic Naphthalene Core: The disubstituted naphthalene ring system will give rise to characteristic signals in the aromatic region of the NMR spectra and distinct absorption bands in the IR spectrum.

-

Symmetry: The molecule possesses a C2v symmetry axis, which will simplify the NMR spectra by rendering certain protons and carbons chemically equivalent.

-

Anhydride Group: The two carbonyl groups of the anhydride moiety are expected to exhibit strong, characteristic stretching vibrations in the IR spectrum.

-

Chlorine Substituents: The two chlorine atoms will influence the electron density distribution within the aromatic system, causing shifts in the NMR signals of nearby protons and carbons. Their isotopic signature may also be observable in high-resolution mass spectrometry.

Below is a diagram illustrating the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR will provide critical information for structure confirmation.

¹H NMR Spectroscopy

Due to the symmetry of the molecule, the four aromatic protons are expected to appear as two distinct signals, each representing a pair of chemically equivalent protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.6 | Doublet | 2H | H-2, H-7 |

| ~ 7.9 | Doublet | 2H | H-3, H-6 |

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are based on data from analogous compounds such as 1,8-naphthalic anhydride[1]. The exact chemical shifts may vary depending on the solvent used.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or higher instrument.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to symmetry, only six distinct carbon signals are expected.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-9, C-10 (Carbonyl) |

| ~ 138 | C-4, C-5 (C-Cl) |

| ~ 132 | C-2, C-7 |

| ~ 130 | C-8a, C-3a |

| ~ 128 | C-1, C-8 |

| ~ 122 | C-3, C-6 |

Note: Predicted chemical shifts are based on general ranges for aromatic and carbonyl carbons and data from similar structures.[4][5] Quaternary carbons (C-4, C-5, C-8a, C-3a, C-1, C-8, C-9, C-10) are expected to have lower intensities.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay for better quantification of quaternary carbons).

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1780 | Strong | Asymmetric C=O stretch |

| ~ 1740 | Strong | Symmetric C=O stretch |

| ~ 1600 | Medium | C=C aromatic stretch |

| ~ 1250 | Strong | C-O-C anhydride stretch |

| ~ 780 | Strong | C-Cl stretch |

Note: The presence of two distinct carbonyl stretching bands is a hallmark of an anhydride functional group.[6] The exact positions can vary with the physical state of the sample (e.g., solid vs. solution).

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Collection: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 266, corresponding to the molecular weight of the compound (C₁₂H₄Cl₂O₃).

-

Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by M+2 and M+4 peaks with a characteristic intensity ratio, confirming the presence of two chlorine atoms.

-

Key Fragmentation Pathways:

-

Loss of CO: A fragment at m/z ≈ 238.

-

Loss of CO₂: A fragment at m/z ≈ 222.

-

Loss of both CO and CO₂: A fragment at m/z ≈ 194.

-

The following diagram illustrates the predicted fragmentation of this compound.

Sources

- 1. 1,8-Naphthalic anhydride(81-84-5) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Chloro-1,8-naphthalic anhydride | 4053-08-1 | Benchchem [benchchem.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1,8-Naphthalic anhydride(81-84-5) 13C NMR spectrum [chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Thermal Stability of 4,5-Dichloronaphthalene-1,8-dicarboxylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride is a halogenated aromatic anhydride of significant interest in the synthesis of advanced materials and pharmaceutical intermediates. Its rigid, planar structure and reactive anhydride groups make it a valuable building block for high-performance polymers, dyes, and pigments.[1][2] In many of these applications, the thermal stability of the final product is of paramount importance. Understanding the thermal stability of the constituent monomers, such as this compound, is therefore a critical first step in material design and process development. This guide provides a comprehensive overview of the thermal stability of this compound and detailed protocols for its characterization.

The thermal stability of a chemical compound dictates the temperature range in which it can be processed and used without undergoing decomposition. For drug development professionals, this information is crucial for formulation, storage, and assessing the shelf-life of active pharmaceutical ingredients (APIs) and their intermediates. In materials science, the thermal stability of monomers directly influences the properties of the resulting polymers, such as polyimides, which are known for their exceptional thermal resistance.[3]

This technical guide will delve into the fundamental principles of thermal analysis and provide detailed, field-proven methodologies for assessing the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Principles of Thermal Analysis

Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.[4] For evaluating thermal stability, TGA and DSC are the most pertinent techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is invaluable for determining the decomposition temperature, residual mass, and kinetics of decomposition. A typical TGA curve plots mass loss on the y-axis against temperature on the x-axis. The onset of mass loss indicates the temperature at which the material begins to decompose.

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5][6] DSC can detect physical transitions, such as melting and glass transitions, as well as chemical reactions, including decomposition.[6][7] An endothermic peak in a DSC thermogram typically corresponds to a melting point, while an exothermic peak can indicate decomposition.

Expected Thermal Behavior of this compound

While specific, publicly available data on the thermal decomposition of this compound is limited, we can make some educated predictions based on the behavior of related naphthalic anhydrides and their derivatives. Naphthalic anhydrides are generally stable compounds due to their aromatic nature.[8] The presence of chlorine atoms on the naphthalene ring is expected to influence its thermal stability.

Polyimides synthesized from naphthalenic dianhydrides exhibit exceptional thermal stability, with 5% weight loss temperatures often exceeding 500°C.[3] This suggests that the anhydride monomer itself possesses a high degree of thermal stability. The decomposition of halogenated aromatic compounds can proceed through various mechanisms, including the cleavage of carbon-halogen and carbon-carbon bonds.

Experimental Protocols for Thermal Stability Assessment

The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of this compound.

Experimental Workflow

Caption: Experimental workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and thermal stability of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is of high purity.

-

Dry the sample in a vacuum oven at 80°C for 4 hours to remove any residual moisture or solvent.

-

Accurately weigh 5-10 mg of the dried sample into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 1000°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium within the sample.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset decomposition temperature (Td), defined as the temperature at which a significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss.

-

Note the temperature at 5% and 10% mass loss (T5% and T10%) as these are common metrics for thermal stability.

-

Record the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and identify any thermal events such as decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation of the sample during heating.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Use an empty, sealed aluminum pan as the reference.

-

Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a temperature above the expected melting point, for instance, 400°C, at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify the endothermic peak corresponding to the melting point (Tm). The peak temperature is typically taken as the melting point.

-

Observe any exothermic peaks that may indicate decomposition. If an exotherm is present, note its onset temperature.

-

Data Presentation

The quantitative data obtained from these analyses should be summarized for clarity and comparison.

| Parameter | Symbol | Expected Value | Analytical Technique |

| Melting Point | Tm | > 250°C | DSC |

| Onset Decomposition Temp. | Td | > 300°C | TGA |

| Temp. at 5% Mass Loss | T5% | > 300°C | TGA |

| Residual Mass at 800°C | % Residue | < 10% | TGA |

Note: The "Expected Value" is an estimation based on the properties of similar naphthalic anhydride compounds and should be confirmed by experimental data.

Interpretation of Results and Causality

A sharp endothermic peak in the DSC thermogram, without any preceding or succeeding mass loss in the TGA curve, would confirm a clean melting process. If the melting endotherm is immediately followed by an exothermic event in the DSC and a sharp mass loss in the TGA, it indicates that the compound decomposes upon melting.

The high thermal stability of naphthalic anhydride structures is attributed to the delocalization of electrons within the aromatic system, which strengthens the chemical bonds. The presence of electron-withdrawing chlorine atoms can further influence the electronic structure and bond energies, potentially affecting the decomposition pathway.

Conclusion

A thorough understanding of the thermal stability of this compound is essential for its effective use in research, drug development, and materials science. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data using TGA and DSC. By carefully controlling experimental parameters and correctly interpreting the resulting data, researchers can confidently assess the thermal properties of this important chemical intermediate, enabling the development of novel materials and pharmaceuticals with enhanced performance and stability.

References

-

Lage, M. R., et al. (2003). Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. RSC Publishing. Available at: [Link]

-

Li, Y., et al. (2012). Thermally and hydrolytically stable polyimides containing naphthalimide units. FAO AGRIS. Available at: [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis of 1,8-and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis of 1,8-and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions | Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). Phthalic anhydride. Available at: [Link]

-

NIST. (n.d.). Naphthalic anhydride. In NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). Naphthalic anhydride. In PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Naphthalene-1,8-dicarboxylic anhydride: a monoclinic polymorph. Available at: [Link]

-

MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(15), 4987. Available at: [Link]

-

Sinoever. (n.d.). China Biggest 4-chloronaphthalene-1,8-dicarboxylic Anhydride Suppliers & Manufacturers & Factory - MSDS Sheet. Available at: [Link]

-

Mettler Toledo. (n.d.). Differential Scanning Calorimeter DSC 5+ The New Standard. Available at: [Link]

-

Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics, 62, 1-14. Available at: [Link]

-

Wikipedia. (n.d.). 1,8-Naphthalic anhydride. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. China Biggest 4-chloronaphthalene-1,8-dicarboxylic Anhydride Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. Thermally and hydrolytically stable polyimides containing naphthalimide units [agris.fao.org]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. sites.olemiss.edu [sites.olemiss.edu]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]

electrophilic aromatic substitution reactions of 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4,5-Dichloronaphthalene-1,8-dicarboxylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. Given the highly deactivated nature of this substrate, this document emphasizes a predictive approach grounded in fundamental principles of physical organic chemistry. We will dissect the complex interplay of substituent effects that govern reactivity and regioselectivity, offering a theoretical framework for predicting the outcomes of key EAS reactions, including nitration, halogenation, and sulfonation. The significant challenges, particularly for Friedel-Crafts reactions, are addressed. This guide also presents a model experimental protocol for nitration, adapted from methodologies for structurally related compounds, to serve as a practical starting point for researchers. The ultimate goal is to equip scientists in materials science and drug discovery with the expert insights needed to strategically functionalize this versatile chemical scaffold.

The Core Molecule: Structure, Properties, and Significance

This compound is a halogenated derivative of 1,8-naphthalic anhydride. Its rigid, planar structure and electron-deficient aromatic system make it a valuable building block in supramolecular chemistry, dye synthesis, and medicinal chemistry. The anhydride moiety can be readily converted to the corresponding naphthalimide, a scaffold known for its applications as a DNA intercalator, fluorescent probe, and pharmacophore in various therapeutic agents.[1] The strategic functionalization of the naphthalene core is paramount for tuning the electronic, photophysical, and biological properties of these molecules.

Table 1: Physicochemical Properties of the Core Molecule

| Property | Value | Reference |

| CAS Number | 7267-14-3 | [2][3] |

| Molecular Formula | C₁₂H₄Cl₂O₃ | [2] |

| Molecular Weight | 267.07 g/mol | [2] |

| Appearance | (Predicted) Off-white to yellow solid | |

| Solubility | Poorly soluble in water; soluble in select organic solvents |

Theoretical Framework for Electrophilic Aromatic Substitution

The reactivity of this compound in EAS reactions is governed by the cumulative electronic effects of its substituents. A rigorous understanding of these effects is essential to predict the regiochemical outcome of any substitution.

The Directing Effects of Substituents

The naphthalene ring system has four available positions for substitution: C2, C3, C6, and C7. The outcome of an electrophilic attack is determined by the directing influence of the anhydride and the two chloro groups.

-

1,8-Dicarboxylic Anhydride Group: This is a powerful electron-withdrawing group (EWG). It deactivates the entire aromatic system towards electrophilic attack through both inductive and resonance effects. As a deactivating group, it directs incoming electrophiles to the meta positions.[4]

-

4,5-Dichloro Groups: Halogens are a classic example of substituents with opposing electronic effects. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the sigma complex or arenium ion).[4]

Predicting Regioselectivity: A Synthesis of Effects

The combined influence of these groups renders the molecule highly unreactive, necessitating harsh reaction conditions for most EAS reactions.[5] Friedel-Crafts reactions, which are notoriously sensitive to deactivating groups, are generally not feasible on this substrate.[4][6]

For reactions like nitration and sulfonation, we can predict the most likely sites of substitution by analyzing the stabilization of the potential sigma complex intermediates:

-

Deactivation: The entire molecule is deactivated. The anhydride group most strongly deactivates the ring to which it is fused.

-

Directional Vectors:

-

The anhydride group directs meta, influencing all four available positions.

-

The chloro group at C4 directs ortho to C3.

-

The chloro group at C5 directs ortho to C6 and para to C2.

-

Conclusion on Regioselectivity: Based on a qualitative analysis, the positions that are ortho or para to the chloro substituents are the most likely to be attacked, as resonance donation from the chlorine lone pairs can help stabilize the positive charge of the sigma complex. Therefore, the most probable sites for electrophilic substitution are C2 (para to C5-Cl) and C6 (ortho to C5-Cl). Substitution at C3 (ortho to C4-Cl) is also possible. The precise product distribution will depend on a subtle balance between these electronic factors and steric hindrance.

Caption: Predicted regioselectivity for EAS reactions.

Key Electrophilic Aromatic Substitution Reactions: A Predictive Guide

Due to the substrate's low reactivity, only powerful electrophiles under forcing conditions are likely to yield products.

Nitration

-

Reagents & Conditions: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at elevated temperatures.

-

Mechanism: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring attacks the nitronium ion, forming a resonance-stabilized sigma complex, which is then deprotonated to restore aromaticity.[7]

-

Predicted Outcome: The reaction is expected to be slow and may require careful temperature control to prevent decomposition. The primary products are anticipated to be 2-nitro-4,5-dichloronaphthalene-1,8-dicarboxylic anhydride and 6-nitro-4,5-dichloronaphthalene-1,8-dicarboxylic anhydride. The resulting nitro group is a valuable synthetic handle, as it can be readily reduced to an amine, providing a route for further derivatization.

Sulfonation

-

Reagents & Conditions: Fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) at elevated temperatures.

-

Mechanism: The electrophile is sulfur trioxide (SO₃). The reaction is often reversible, and the position of the sulfonic acid group can sometimes be controlled by thermodynamic versus kinetic factors.

-

Predicted Outcome: The regioselectivity is expected to mirror that of nitration, yielding the corresponding 2- and 6-sulfonic acid derivatives.

Halogenation

-

Reagents & Conditions: Bromine (Br₂) or Chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃).

-

Mechanism: The Lewis acid polarizes the halogen molecule, creating a potent electrophile that is attacked by the aromatic ring.[8]

-

Predicted Outcome: Due to the existing deactivation, halogenation will be significantly more difficult than for benzene. The expected products are the 2- and 6-halo derivatives.

Table 2: Summary of Predicted EAS Reactions

| Reaction | Reagents | Electrophile | Predicted Major Products | Key Challenges |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ | 2-nitro and 6-nitro derivatives | Low reactivity, requires harsh conditions, risk of side reactions. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2-sulfonic acid and 6-sulfonic acid derivatives | Low reactivity, potential for reversibility. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | "Br⁺" or "Cl⁺" | 2-bromo/chloro and 6-bromo/chloro derivatives | Substrate is strongly deactivated, requiring forcing conditions. |

| Friedel-Crafts | R-X/AlCl₃ or RCO-X/AlCl₃ | R⁺ or RCO⁺ | No reaction expected | The anhydride and chloro groups are too deactivating for this reaction.[4] |

Model Experimental Protocol: Nitration

The following is a proposed, representative protocol for the gram-scale nitration of this compound. This protocol is adapted from established procedures for similar deactivated aromatic systems and should be optimized with appropriate safety precautions. [9]

Safety Precaution: This reaction involves highly corrosive and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add this compound (e.g., 5.0 g, 18.7 mmol).

-

Carefully add concentrated sulfuric acid (e.g., 50 mL) with stirring. Stir the mixture until a homogenous solution or fine suspension is achieved.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

-

Preparation of Nitrating Mixture:

-